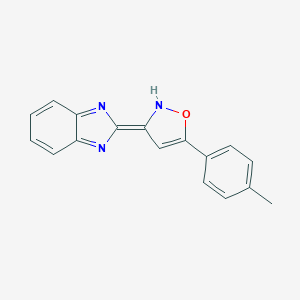
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole, also known as BMOX, is a heterocyclic compound with potential applications in scientific research. It belongs to the class of oxazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has also been shown to inhibit the growth of various fungi and bacteria, indicating its potential as an antimicrobial agent. Additionally, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been reported to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has several advantages for lab experiments, including its ease of synthesis and potential as a fluorescent probe. However, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has some limitations, including its potential toxicity and lack of specificity towards certain enzymes and proteins.
Direcciones Futuras
There are several future directions for research on 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole. One potential area of research is the development of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole derivatives with improved specificity towards target enzymes and proteins. Another area of research is the investigation of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole as a potential therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole.
In conclusion, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole is a heterocyclic compound with potential applications in scientific research. It has been synthesized using various methods and has been investigated for its anticancer, antifungal, and antibacterial activities. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has also been tested for its potential as a fluorescent probe and has been shown to have anti-inflammatory and antioxidant properties. While 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has some limitations, it has several advantages for lab experiments. Future research on 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole should focus on developing derivatives with improved specificity and investigating its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole can be synthesized using different methods, including the reaction of 2-amino-benzimidazole with 4-methylphenacyl bromide, followed by cyclization with ethyl oxalyl chloride. Another method involves the reaction of 2-amino-benzimidazole with 4-methylbenzoyl chloride, followed by cyclization with oxalyl chloride. Both methods have been reported to yield 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole with good purity and yield.
Aplicaciones Científicas De Investigación
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has also been tested for its potential as an antiviral agent, with promising results. Additionally, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
Fórmula molecular |
C17H13N3O |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)16-10-15(20-21-16)17-18-13-4-2-3-5-14(13)19-17/h2-10,20H,1H3 |
Clave InChI |
PUNNXPKIDAZCNU-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=CC(=C3N=C4C=CC=CC4=N3)NO2 |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C3N=C4C=CC=CC4=N3)NO2 |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=C3N=C4C=CC=CC4=N3)NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)

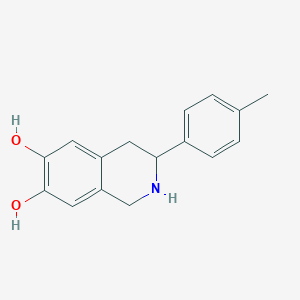
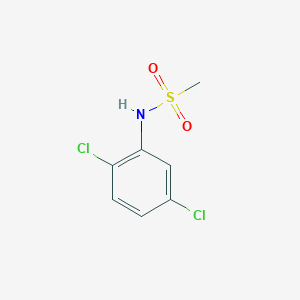
![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)
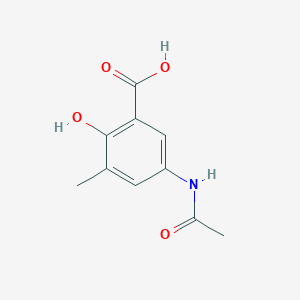

![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)

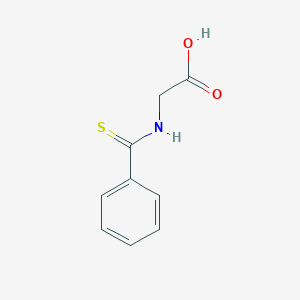
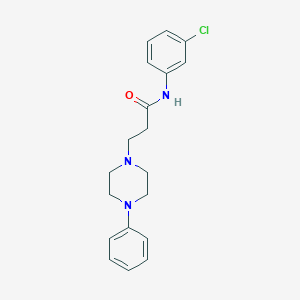
![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)